molecular formula C10H8BrNO2 B1589020 Methyl 6-bromo-1H-indole-3-carboxylate CAS No. 868656-97-7

Methyl 6-bromo-1H-indole-3-carboxylate

Cat. No. B1589020
M. Wt: 254.08 g/mol
InChI Key: SKZJYJMYLUQJPG-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 868656-97-7 . It has a molecular weight of 254.08 . The IUPAC name for this compound is methyl 6-bromo-1H-indole-3-carboxylate .


Molecular Structure Analysis

The molecular formula of “Methyl 6-bromo-1H-indole-3-carboxylate” is C10H8BrNO2 . The InChI Code is 1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-1H-indole-3-carboxylate” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 6-bromo-1H-indole-3-carboxylate plays a crucial role in the synthesis of various complex organic compounds. It is used in reactions to create diverse esters and derivatives. For instance, it was converted into tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide, a chemical reaction highlighting its versatility in organic synthesis (Irikawa et al., 1989). Moreover, it is involved in regioselective dibromination processes, leading to the synthesis of complex indole derivatives like methyl 5,6-dibromoindole-3-carboxylate, which are critical for natural and non-natural dibromoindole syntheses (Parsons et al., 2011).

Biological and Medicinal Research

Methyl 6-bromo-1H-indole-3-carboxylate also finds applications in the field of medicinal chemistry and biological research. It is a key component in the study of brominated tryptophan alkaloids, as seen in research involving Thorectidae sponges, where it led to the discovery of new brominated tryptophan derivatives with potential antimicrobial properties (Segraves & Crews, 2005).

Material and Chemical Engineering

In the realm of material science and chemical engineering, Methyl 6-bromo-1H-indole-3-carboxylate is involved in advanced synthesis techniques. For example, it has been used in the development of new methods for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives, employing techniques like cross-dehydrogenative coupling, highlighting its role in innovative synthetic methodologies (Akbari & Faryabi, 2023).

Photophysical Studies

Methyl 6-bromo-1H-indole-3-carboxylate derivatives have been synthesized and studied for their photophysical properties, making them candidates for applications as fluorescent probes in various scientific studies. Their response to fluoride ions, in particular, has been a subject of interest in this regard (Pereira et al., 2010).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

methyl 6-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZJYJMYLUQJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467637
Record name Methyl 6-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-1H-indole-3-carboxylate

CAS RN

868656-97-7
Record name Methyl 6-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-bromoindole-3-carboxylic acid (960 mg, 4.00 mmol) in methanol (9.5 mL) is added (trimethylsilyl)diazomethane (2.0 M solution in hexanes, ca 9 mL) over two minutes at room temperature. The yellow mixture is concentrated under reduced pressure. The residue is redissolved in methanol and concentrated under reduced pressure. This process is repeated several times to give the title compound as a solid (100%). ES/MS m/e 256.0 (M+2).
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Acetyl chloride (29.43 g, 374 mmol) is added slowly at room temperature to a solution of 6-bromo-indole-3-carboxylic acid (45 g, 187.46 mmol) in 500 mL of methanol and the resulting solution is stirred at 65° C. overnight. The reaction is cooled to room temperature. A white precipitates appears when cooling. After stirring 2 h at room temperature, the solid is filtered off and dried under vacuum. 34.4 g (72%) of the title compound is obtained as a light brown solid. MS (m/e): 254 (M+1)
Quantity
29.43 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Tejedor, R Diana-Rivero, F García-Tellado - Molecules, 2020 - mdpi.com
… Methyl 6-bromo-1H-indole-3-carboxylate (6p; C-6 isomer) (200.1 mg, 39%). Pale yellow solid: 1 H-NMR (DMSO-d 6, 400 MHz) δ = 3.80 (s, 3H), 7.32 (dd, 1H, J = 8.5 and 1.8 Hz), 7.67 (s, …
Number of citations: 5 www.mdpi.com
A Mokhlesi, F Stuhldreier, KW Wex… - Journal of natural …, 2017 - ACS Publications
… (0.6 mg), 1H-indole-3-carboxylic acid (0.5 mg), 6-bromo-1H-indole-3-carbaldehyde (1.2 mg), 6-bromo-1H-indole-3-carboxylic acid (1 mg), methyl 6-bromo-1H-indole-3-carboxylate (1 …
Number of citations: 19 pubs.acs.org
J Li, M Liu, Y Li, D Sun, Z Shu, Q Tan… - Journal of Medicinal …, 2020 - ACS Publications
… A solution of methyl 6-bromo-1H-indole-3-carboxylate (46, 1 g, 3.95 mmol, commercially available) in DMF (15 mL) was stirred at −15 C for 10 min, then NaH (0.16 g, 4 mmol, 60% …
Number of citations: 14 pubs.acs.org

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